molecular formula C15H12O5 B030295 Alternariol monomethyl ether CAS No. 26894-49-5

Alternariol monomethyl ether

Cat. No.: B030295
CAS No.: 26894-49-5
M. Wt: 272.25 g/mol
InChI Key: LCSDQFNUYFTXMT-UHFFFAOYSA-N
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Description

Alternariol monomethyl ether is a secondary metabolite produced by fungi of the genus Alternaria It is commonly found as a contaminant in food products such as fruits, vegetables, cereals, and grains

Preparation Methods

Synthetic Routes and Reaction Conditions

Alternariol monomethyl ether is typically produced by the fungi Alternaria alternata, Alternaria arborescens, Alternaria infectoria, and Alternaria tenuissima . The production involves the cultivation of these fungi under specific conditions that promote the synthesis of secondary metabolites.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the aforementioned fungi. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as liquid chromatography and mass spectrometry are commonly used for the purification and identification of this compound .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

AME is synthesized via advanced catalytic methods. A ruthenium-catalyzed ortho-arylation serves as a pivotal step in its concise synthesis, enabling efficient construction of the benzochromenone backbone . Additionally, palladium-catalyzed intramolecular biaryl coupling has been employed to achieve high-purity AME, critical for producing isotopologues used as analytical standards .

Table 1: Synthetic Methods for AME

MethodCatalyst/ReagentsYield (%)Key StepReference
Ruthenium-catalyzed[RuCl₂(p-cymene)]₂78Ortho-arylation of aryl halides
Palladium-mediatedPd(OAc)₂, PPh₃65Intramolecular biaryl coupling

Thermal Stability and Degradation

AME demonstrates greater thermal stability compared to its parent compound alternariol (AOH). While AOH degrades significantly at 35°C, AME remains stable up to 110°C, making it a persistent contaminant in processed foods .

Table 2: Thermal Stability Comparison (AOH vs. AME)

CompoundStability at 35°CStability at 110°C
AOHRapid degradationComplete loss
AMEStablePartial retention

Phase I Hepatic Metabolism

In mammalian systems, AME undergoes oxidative metabolism mediated by cytochrome P450 enzymes. Key reactions include:

  • Demethylation : Conversion to alternariol (AOH) via loss of the methyl group.
  • Hydroxylation : Formation of catechol metabolites, which may contribute to DNA adduct formation .

Table 3: Metabolic Pathways of AME

Reaction TypeEnzyme InvolvedMetabolite FormedToxicity Implications
DemethylationCYP1A1, CYP1A2Alternariol (AOH)Enhanced genotoxicity
HydroxylationCYP1A1Catechol derivativesPotential oxidative stress

Oxidative Interactions and Cellular Effects

AME induces oxidative stress by generating reactive oxygen species (ROS) , leading to:

  • Protein carbonylation : Increased carbonyl content (up to 60% at 50 μM AME) .
  • DNA oxidation : Elevated 8-Oxo-dG levels (2.5-fold increase at 5 μM AME) .

These reactions correlate with disrupted antioxidant defenses, including reduced catalase (CAT) and superoxide dismutase (SOD) activity .

Analytical Detection and Stability in Food Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detect AME in grains with:

  • Limit of detection (LOD) : 0.13 ng/g
  • Limit of quantitation (LOQ) : 0.43 ng/g .
    AME contamination is prevalent in cereals (up to 12 ng/g in bran-based products) and infant foods (up to 9.0 ng/g) .

Scientific Research Applications

Antimicrobial Properties
AME exhibits significant antimicrobial activity against a range of microorganisms. A study isolated AME from the endophytic fungus Alternaria sp. and tested its efficacy against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for bacteria ranged from 25 to 75 μg/mL, with an IC50 value of 16.00 to 38.27 μg/mL for different bacterial strains. Notably, AME demonstrated stronger antibacterial activity against Ralstonia solanacearum compared to conventional antibiotics like streptomycin sulfate .

Antifungal Activity
AME was also effective against the fungal pathogen Magnaporthe oryzae, with an IC50 value of 87.18 μg/mL, indicating its potential as a biocontrol agent in agriculture . Furthermore, it showed antinematodal activity against nematodes such as Bursaphelenchus xylophilus and Caenorhabditis elegans, with IC50 values of 98.17 μg/mL and 74.62 μg/mL, respectively .

Toxicological Studies

Effects on Animal Health
Research has highlighted the toxic effects of AME on animal health, particularly in swine. A study using porcine intestinal epithelial cell lines (IPEC-1) revealed that AME exposure led to increased apoptosis and oxidative stress in cells, with an IC50 value of 10.5 μM . The findings suggest that AME could pose risks when present in animal feed, necessitating further investigation into its effects on livestock health.

Agricultural Applications

Biopesticide Potential
Given its antimicrobial properties, AME has potential applications as a natural biopesticide. The ability to inhibit plant pathogens can be harnessed to develop sustainable agricultural practices that reduce reliance on synthetic pesticides . The isolation of AME from endophytic fungi emphasizes the need for further exploration into its application in crop protection strategies.

Data Summary Table

Application AreaFindingsSource
Antimicrobial ActivityMIC values: 25-75 μg/mL; IC50: 16-38 μg/mL against bacteria
Antifungal ActivityIC50: 87.18 μg/mL against Magnaporthe oryzae
Antinematodal ActivityIC50: 74.62 μg/mL against C. elegans
Toxicological ImpactInduces apoptosis and oxidative stress in IPEC-1 cells; IC50: 10.5 μM
Biopesticide PotentialEffective against plant pathogens; potential for sustainable agriculture

Comparison with Similar Compounds

Alternariol monomethyl ether is similar to other mycotoxins produced by the genus Alternaria, such as alternariol and tenuazonic acid. it has unique properties that distinguish it from these compounds:

Similar compounds include:

Biological Activity

Introduction

Alternariol monomethyl ether (AME) is a mycotoxin derived from the Alternaria species, particularly Alternaria alternata. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and genotoxic effects. The following sections provide a comprehensive overview of the biological activity of AME, supported by data tables and relevant research findings.

Antimicrobial Activity

AME exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its efficacy in inhibiting both bacterial and fungal growth.

Antibacterial Activity

AME has shown strong antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum. The minimum inhibitory concentration (MIC) values for AME against these bacteria were notably lower than those for conventional antibiotics.

Bacterial Strain MIC (μg/mL) IC50 (μg/mL)
MRSA25-7516.00-38.27
Vibrio anguillarum50-100Not specified

AME's mechanism of action involves disrupting cell division and other physiological processes in bacteria, as evidenced by studies indicating that it interferes with the activity of bacterial topoisomerases .

Antifungal Activity

AME also demonstrates antifungal properties, particularly against Magnaporthe oryzae, a significant pathogen in rice cultivation. The IC50 value for AME against spore germination of this fungus was found to be 87.18 μg/mL .

Induction of Apoptosis

In vitro studies using porcine intestinal epithelial cells (IPEC-1) revealed that AME induces apoptosis through caspase activation. The IC50 value for cell viability was reported as 10.5 μM, indicating a dose-dependent effect on cell death .

Oxidative Stress Response

AME exposure leads to oxidative damage in cells, characterized by decreased enzymatic activity of antioxidants such as catalase and superoxide dismutase. This oxidative stress is linked to alterations in the Akt/Nrf2/HO-1 signaling pathway, suggesting a complex interaction between AME and cellular stress responses .

Genotoxicity and Carcinogenic Potential

Research indicates that AME possesses mutagenic properties. It has been shown to cause DNA strand breaks and micronuclei formation in cultured mammalian cells, raising concerns about its potential carcinogenicity . The toxicological mechanisms involve inhibition of DNA topoisomerase II-alpha, leading to DNA helix deformation .

Summary of Genotoxic Effects

Effect Observation
DNA Strand BreaksYes
Micronuclei FormationYes
MutagenicityConfirmed

Case Studies and Environmental Impact

A study analyzing wheat samples from various regions found that AME was present in significant concentrations, highlighting its prevalence in agricultural products. In total, 64 out of 83 grain samples tested positive for AME, with concentrations reaching up to 12 ng/g in breakfast cereals . This contamination underscores the need for monitoring mycotoxins in food supplies.

Properties

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
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Molecular Weight

272.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23452-05-3, 26894-49-5
Record name Djalonensone
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Record name Alternariol monomethyl ether
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Record name Alternariol monomethyl ether
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Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
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Record name ALTERNARIOL MONOMETHYL ETHER
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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